molecular formula C13H6F5NO2 B12543140 2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide CAS No. 144808-04-8

2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide

Katalognummer: B12543140
CAS-Nummer: 144808-04-8
Molekulargewicht: 303.18 g/mol
InChI-Schlüssel: QBNCTKFQLOCHSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide is a chemical compound known for its unique structure and properties It is characterized by the presence of five fluorine atoms attached to a benzene ring, along with a hydroxyl group and a phenyl group attached to the amide nitrogen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide typically involves the reaction of 2,3,4,5,6-pentafluorobenzoyl chloride with N-hydroxyaniline. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can undergo oxidation to form corresponding oxo compounds, while reduction can lead to the formation of amines.

    Condensation Reactions: The amide group can participate in condensation reactions with aldehydes and ketones to form imines and related compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include various substituted benzamides depending on the nucleophile used.

    Oxidation: Products include oxo compounds such as ketones or aldehydes.

    Reduction: Products include amines and related reduced compounds.

Wissenschaftliche Forschungsanwendungen

2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, while the phenyl group contributes to hydrophobic interactions. These interactions collectively influence the compound’s biological activity and efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 2,3,4,5,6-Pentafluoroaniline
  • 2,3,4,5,6-Pentafluorostyrene

Comparison

Compared to these similar compounds, 2,3,4,5,6-Pentafluoro-N-hydroxy-N-phenylbenzamide is unique due to the presence of both a hydroxyl group and an amide group. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential applications in various fields. The presence of multiple fluorine atoms also imparts distinct electronic properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

144808-04-8

Molekularformel

C13H6F5NO2

Molekulargewicht

303.18 g/mol

IUPAC-Name

2,3,4,5,6-pentafluoro-N-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C13H6F5NO2/c14-8-7(9(15)11(17)12(18)10(8)16)13(20)19(21)6-4-2-1-3-5-6/h1-5,21H

InChI-Schlüssel

QBNCTKFQLOCHSP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N(C(=O)C2=C(C(=C(C(=C2F)F)F)F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.